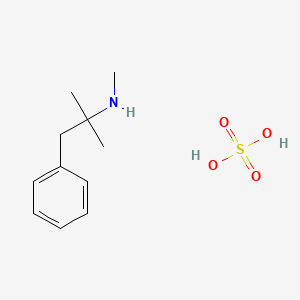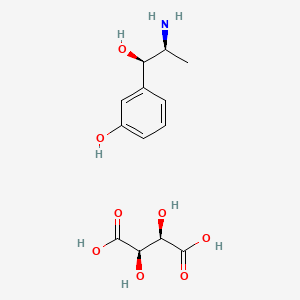
Metaraminol bitartrate
Overview
Description
Metaraminol bitartrate is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension, particularly during anesthesia. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine, leading to increased blood pressure .
Mechanism of Action
Target of Action
Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .
Mode of Action
Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .
Result of Action
The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .
Biochemical Analysis
Biochemical Properties
Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Cellular Effects
This compound increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .
Molecular Mechanism
This compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Temporal Effects in Laboratory Settings
In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .
Dosage Effects in Animal Models
The half-life of metaraminol was about 48 minutes in a rat study .
Metabolic Pathways
This compound acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Transport and Distribution
This compound is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .
Subcellular Localization
By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaraminol bitartrate can be synthesized through several methods. One common approach involves the reaction of m-hydroxybenzaldehyde with nitroethane in the presence of imidazole and neutralized verdigris monohydrate, followed by hydrogenation using palladium on carbon (Pd-C) as a catalyst . The resulting product is then crystallized with L-(+)-tartaric acid to form this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of specialized catalysts and ligands to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metaraminol bitartrate undergoes various chemical reactions, including:
Oxidation: Metaraminol can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert metaraminol to its corresponding alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using Pd-C is a typical method.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Metaraminol bitartrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another alpha-adrenergic agonist used as a vasopressor.
Ephedrine: A sympathomimetic amine with both alpha and beta-adrenergic activity.
Norepinephrine: A naturally occurring neurotransmitter and hormone with potent vasoconstrictive properties
Uniqueness
Metaraminol bitartrate is unique in its dual mechanism of action, combining direct alpha-1 adrenergic receptor stimulation with indirect norepinephrine release. This makes it particularly effective in managing acute hypotensive states .
Properties
CAS No. |
33402-03-8 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1 |
InChI Key |
VENXSELNXQXCNT-STJVKZSMSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
White to off-white crystalline powder. |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
54-49-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aramine Araminol Bitartrate, Metaraminol hydroxyphenylpropanolamine Isophenylephrine m Hydroxynorephedrine m Hydroxyphenylpropanolamine m-Hydroxynorephedrine m-hydroxyphenylpropanolamine meta Hydroxynorephedrine meta-Hydroxynorephedrine Metaradrin Metaraminol Metaraminol Bitartrate Metaraminol Bitartrate (1:1) Metaraminol Tartrate Tartrate, Metaraminol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


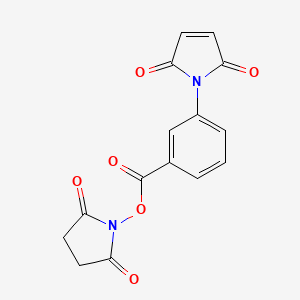
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)
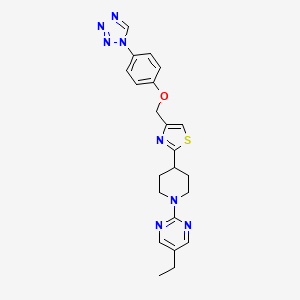
![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
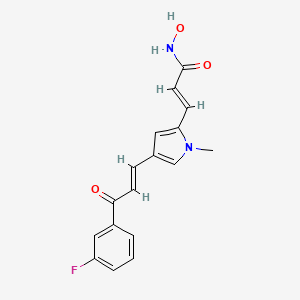

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
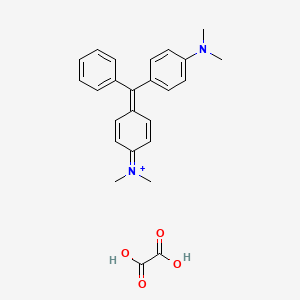
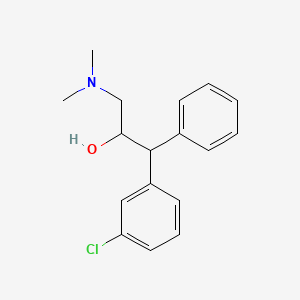
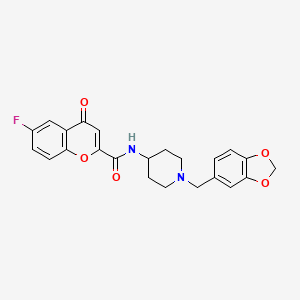
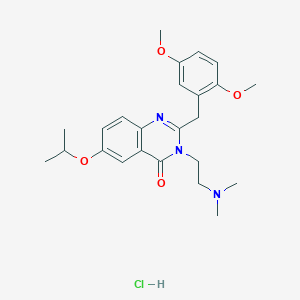
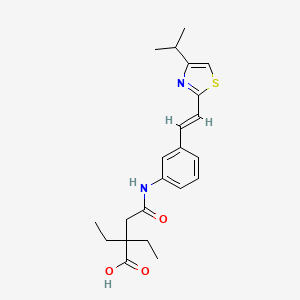
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)
